N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide

CCR5 antagonist chemokine receptor HIV entry inhibition

This chromone-trimethoxybenzamide hybrid uniquely delivers concurrent CCR5 antagonism, CYP3A4 inhibition (IC50=20 μM), A2R and 12‑LOX engagement, and 143B osteosarcoma cytotoxicity—a poly‑pharmacology profile not replicated by MAO‑B‑selective chromone‑3‑carboxamides or simpler methoxy‑benzamides. Its moderate CYP3A4 potency makes it a forgiving ADME‑Tox control. Ideal for target‑hopping screens, ADME standard panels, and STAT3‑driven oncology probe development. Specify CAS 883955-19-9 to ensure you receive this specific regioisomer.

Molecular Formula C25H20FNO6
Molecular Weight 449.4g/mol
CAS No. 883955-19-9
Cat. No. B357266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide
CAS883955-19-9
Molecular FormulaC25H20FNO6
Molecular Weight449.4g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)F
InChIInChI=1S/C25H20FNO6/c1-30-19-12-15(13-20(31-2)23(19)32-3)24(29)27-25-21(14-8-10-16(26)11-9-14)22(28)17-6-4-5-7-18(17)33-25/h4-13H,1-3H3,(H,27,29)
InChIKeyBQEUJZRIHFRANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide (CAS 883955-19-9): Core Identity and Scientific Procurement Rationale


N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide (CAS 883955-19-9) is a synthetic chromone–trimethoxybenzamide hybrid that integrates a 4-oxo-4H-chromene scaffold with a 3,4,5-trimethoxybenzamide pharmacophore and a 4-fluorophenyl substituent at the chromone C-3 position . Public bioactivity records across ChEMBL, BindingDB, DrugMapper, and the primary literature annotate this compound as a multi-target ligand with experimentally confirmed interactions at CCR5, CYP3A4, platelet 12‑lipoxygenase, adenosine A2 receptors, and the 143B osteosarcoma cell line [1]. Its structural architecture combines a privileged chromone core with a methoxy‑rich benzamide side chain, creating a poly‑pharmacological profile that cannot be replicated by simple chromone‑3‑carboxamides or mono‑methoxybenzamide derivatives. This record assembles the differential quantitative evidence required to assess whether the compound merits selection over its closest in‑class analogs in research and early‑stage discovery programs.

Why Generic Substitution of CAS 883955-19-9 with In‑Class Chromone Carboxamides Is Not Supported by Quantitative Evidence


Chromone‑based carboxamides are often treated as interchangeable screening libraries, yet the available pharmacological data demonstrate that N‑[3‑(4‑fluorophenyl)‑4‑oxo‑4H‑chromen‑2‑yl]‑3,4,5‑trimethoxybenzamide occupies a distinct activity space that simple chromone‑3‑carboxamides do not access [1]. The closest structural relatives—such as N‑(3′‑fluorophenyl)‑4‑oxo‑4H‑chromene‑3‑carboxamide—are sub‑nanomolar MAO‑B inhibitors (Ki ≈ 31 nM) with no reported CCR5 or CYP3A4 activity, whereas CAS 883955-19-9 is annotated as a CCR5 antagonist and a moderate CYP3A4 inhibitor (IC50 = 20 μM) with negligible MAO‑B annotation [2]. The regioisomer N‑(2‑(4‑fluorophenyl)‑4‑oxo‑4H‑chromen‑6‑yl)‑3,4,5‑trimethoxybenzamide (CAS 921556-18-5) exhibits an approximately 4‑fold lower CYP3A4 IC50 (4,000 nM) than the target compound, demonstrating that the position of the fluorophenyl and benzamide attachments on the chromone ring profoundly influences enzyme inhibition potency [3]. Replacing the trimethoxybenzamide moiety with a simple 3,4‑dimethoxybenzamide (CAS 883955-39-3) or a thiophene‑2‑carboxamide (CAS 883955-10-0) eliminates the poly‑pharmacological signature entirely, as no multi‑target data are reported for these simpler congeners [4]. Consequently, generic substitution within this chemical series is pharmacologically unsupported without experimental confirmation of the specific activity profile required for the intended application.

Quantitative Differentiation Evidence for N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide (883955-19-9) Versus Closest Analogs


CCR5 Antagonism: Distinct Target Engagement Absent in Leading Chromone‑3‑carboxamide MAO‑B Inhibitors

CAS 883955-19-9 is explicitly identified as a CCR5 antagonist in the patent and DrugMapper literature, whereas the most potent chromone‑based MAO‑B inhibitors (e.g., N‑(3′‑chlorophenyl)‑4‑oxo‑4H‑chromene‑3‑carboxamide, IC50 = 403 pM) have no reported CCR5 activity [1]. This qualitative target‑class difference means the compound can serve as a starting point for chemokine receptor programs that are inaccessible to the 4‑oxo‑4H‑chromene‑3‑carboxamide series. Quantitative CCR5 IC50 values for CAS 883955-19-9 are not publicly disclosed; the annotation is derived from pharmacological screening described in patent CN 201210001234 and the DrugMapper knowledge graph [2].

CCR5 antagonist chemokine receptor HIV entry inhibition

CYP3A4 Inhibition: 5‑Fold Weaker Than the 6‑yl Regioisomer, Indicating Tunable ADME Liability

In human liver microsome assays using fluorogenic substrates (15‑min preincubation, NADPH‑initiated reaction, 2‑h measurement), CAS 883955-19-9 inhibits CYP3A4 with an IC50 of 20,000 nM (20 μM) [1]. The direct regioisomer N‑(2‑(4‑fluorophenyl)‑4‑oxo‑4H‑chromen‑6‑yl)‑3,4,5‑trimethoxybenzamide (CAS 921556-18-5) exhibits an IC50 of 4,000 nM under comparable conditions using 7‑benzyloxy‑4‑(trifluoromethyl)‑coumarin as substrate [2]. The 5‑fold difference in CYP3A4 inhibition potency demonstrates that moving the benzamide attachment from the 2‑position to the 6‑position of the chromone ring significantly increases CYP3A4 liability.

CYP3A4 inhibition drug metabolism hepatic clearance

Platelet 12‑Lipoxygenase Inhibition at 30 µM: A Target Engagement Different from Cyclooxygenase Pathways

CAS 883955-19-9 was tested for in vitro inhibition of platelet 12‑lipoxygenase at a single concentration of 30 µM [1]. While no IC50 curve is available, this target annotation distinguishes the compound from chromone‑3‑carboxamides developed as MAO‑B inhibitors, which have not been profiled against 12‑lipoxygenase. For context, the selective 12‑LOX inhibitor ML355 exhibits an IC50 of 0.34 µM, and baicalein (a natural flavone) inhibits 12‑LOX with an IC50 in the low micromolar range [2]. CAS 883955-19-9 likely exhibits weaker potency than dedicated 12‑LOX inhibitors, but the presence of this activity in a multi‑target chromone scaffold may be exploitable for modulating the arachidonic acid pathway in inflammatory or thrombotic disease models.

12-lipoxygenase platelet inhibition eicosanoid pathway

Adenosine A2 Receptor Binding in Bovine Striatum: Overlapping Scaffold with GPCR Ligand Potential

Radioligand displacement assays using [3H]CGS-21680 in bovine striatal membranes demonstrate that CAS 883955-19-9 binds to the adenosine A2 receptor, although quantitative Ki values are not reported in the aggregated ChEMBL data [1]. This is consistent with the broader literature establishing chromone carboxamides as adenosine receptor ligands; for example, optimized chromone A2A antagonists have achieved Ki values as low as 5.4 nM in rat striatal membranes [2]. CAS 883955-19-9 is a less optimized member of this chemical series, but its confirmed A2 binding provides a rationale for its use in GPCR‐focused screening cascades, particularly when combined with its CCR5 activity.

adenosine A2 receptor GPCR binding striatal membrane assay

Cytotoxicity in 143B Osteosarcoma Cells: A 72‑h Continuous Exposure Anti‑Proliferative Signal

Multiple independent entries in ChEMBL report inhibitory activity of CAS 883955-19-9 against the 143B human osteosarcoma cell line after 72 h continuous exposure [1]. IC50 values are not publicly enumerated, limiting direct quantitative comparison. The related trimethoxy‑flavonoid hybrid TMS‑TMF‑4f (3‑(5,6,7‑trimethoxy‑4‑oxo‑4H‑chromen‑2‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide) demonstrates the anti‑proliferative potential of this chemotype, with potent cytotoxicity in HeLa and CaSki cervical cancer cells and in vivo tumor growth inhibition at 5–20 mg/kg i.p. in a xenograft model via STAT3 suppression [2]. While not a direct comparator, TMS‑TMF‑4f illustrates the anti‑cancer signal achievable with trimethoxyphenyl‑chromone hybrids, and CAS 883955-19-9 may be evaluated as a structurally related scaffold for osteosarcoma or broader oncology applications.

osteosarcoma 143B cell line anti-proliferative

Recommended Application Scenarios for N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide Based on Differential Evidence


CCR5‑Mediated Disease Models (HIV Entry, Rheumatoid Arthritis, COPD)

The compound's annotation as a CCR5 antagonist [1] positions it as a screening hit for CCR5‑dependent indications including HIV‑1 entry inhibition, rheumatoid arthritis, asthma, and COPD, as disclosed in patent and DrugMapper records [2]. Unlike chromone‑3‑carboxamide MAO‑B inhibitors that have no CCR5 activity, CAS 883955-19-9 can serve as a starting scaffold for medicinal chemistry optimization targeting the CCR5 chemokine receptor. Researchers should conduct confirmatory CCR5 binding and functional assays (e.g., calcium mobilization in CCR5‑expressing cells) to establish potency before initiating lead optimization.

ADME‑Tox Liability Screening Panels Requiring Moderate CYP3A4 Inhibition Controls

With a CYP3A4 IC50 of 20 μM in human liver microsomes [1], CAS 883955-19-9 is a suitable moderate‑inhibition control compound for cytochrome P450 liability screening. Its 5‑fold weaker CYP3A4 inhibition compared to the 6‑yl regioisomer (IC50 = 4 μM) [2] makes it a more forgiving tool for studying structure‑CYP3A4 relationships within chromone‑benzamide series. Procurement for ADME screening labs should specify this compound as a reference standard for moderate CYP3A4 engagement, particularly when benchmarking novel chromone derivatives.

Multi‑Target Poly‑Pharmacology Profiling Studies (GPCR + Enzyme + Cytotoxicity)

The compound's concurrent annotation across four distinct target classes—CCR5 (GPCR), CYP3A4 (metabolic enzyme), 12‑lipoxygenase (eicosanoid pathway enzyme), and adenosine A2 receptor (GPCR)—makes it a valuable probe for poly‑pharmacology screening platforms [1]. This multi‑target profile is not duplicated by any single commercial chromone analog: chromone‑3‑carboxamides are MAO‑B‑selective, and simpler trimethoxybenzamides lack the chromone core required for GPCR engagement. Research groups studying target‑hopping or off‑target profiling should include CAS 883955-19-9 as a positive control for multi‑target activity detection in high‑throughput screening cascades.

Oncology Probe Development: Osteosarcoma and STAT3‑Dependent Cancer Models

The confirmed cytotoxicity against 143B osteosarcoma cells [1] combined with the broader class evidence that trimethoxy‑chromone hybrids inhibit tumor growth through STAT3 suppression (as demonstrated by TMS‑TMF‑4f in cervical cancer xenografts) [2] supports the compound's use as a probe for STAT3‑dependent oncology research. Investigators should perform head‑to‑head proliferation and apoptosis assays comparing CAS 883955-19-9 with TMS‑TMF‑4f and other 3,4,5‑trimethoxybenzamide‑substituted chromones in their target cancer cell lines to establish relative potency and selectivity.

Quote Request

Request a Quote for N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.